molecular formula C24H23N3O3 B11624552 2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B11624552
M. Wt: 401.5 g/mol
InChI Key: ZTLLNVDWMOJEFA-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a tert-butylphenoxy group and an oxazolo[4,5-b]pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenyl acetate. This intermediate is then reacted with 4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group yields tert-butyl alcohol, while nucleophilic substitution of the phenoxy group can yield various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridin-2-yl group is known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its combination of the tert-butylphenoxy and oxazolo[4,5-b]pyridin-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H23N3O3/c1-24(2,3)17-8-12-19(13-9-17)29-15-21(28)26-18-10-6-16(7-11-18)23-27-22-20(30-23)5-4-14-25-22/h4-14H,15H2,1-3H3,(H,26,28)

InChI Key

ZTLLNVDWMOJEFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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